molecular formula C11H13N3O2 B1585273 6-Nitrogramine CAS No. 6954-87-6

6-Nitrogramine

Cat. No.: B1585273
CAS No.: 6954-87-6
M. Wt: 219.24 g/mol
InChI Key: PMTRDROSYRMMAD-UHFFFAOYSA-N
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Description

6-Nitrogramine (hypothetical structure: a nitro-substituted derivative of gramine, a tryptamine alkaloid) is a nitrogen-containing heterocyclic compound. The nitro group enhances electrophilicity, enabling participation in redox reactions and interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

N,N-dimethyl-1-(6-nitro-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-13(2)7-8-6-12-11-5-9(14(15)16)3-4-10(8)11/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTRDROSYRMMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219804
Record name 6-Nitrogramine
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Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6954-87-6
Record name 6-Nitrogramine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Nitrogramine
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Record name 6-Nitrogramine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Nitrogramine
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Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Nitrogramine can be synthesized through a multi-step process involving the nitration of indole derivatives. The typical synthetic route includes:

    Nitration of Indole: Indole is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

    Dimethylaminomethylation: The nitrated indole is then subjected to a Mannich reaction, where formaldehyde and dimethylamine are used to introduce the dimethylaminomethyl group at the third position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 6-Nitrogramine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: Acidic or basic hydrolysis can cleave the dimethylaminomethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

    Hydrolysis: Strong acids or bases like hydrochloric acid or sodium hydroxide.

Major Products:

    Reduction: 6-Aminoindole derivatives.

    Substitution: Various substituted indole derivatives.

    Hydrolysis: Indole derivatives with different functional groups.

Scientific Research Applications

6-Nitrogramine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: It is employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Research on this compound includes its potential use in developing pharmaceuticals, particularly in cancer research due to its ability to inhibit cell proliferation.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Nitrogramine involves its interaction with cellular proteins and enzymes. It is known to inhibit cell proliferation by interfering with the cell cycle. The nitro group plays a crucial role in its activity, as it can undergo reduction to form reactive intermediates that interact with cellular targets. The dimethylaminomethyl group enhances its solubility and facilitates its transport across cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-Nitrogramine with structurally and functionally related nitro-substituted amines and heterocycles, emphasizing substituent effects, biological activity, and safety profiles.

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity Key Findings
This compound Indole (gramine core) -NO₂ at position 6 Hypothesized: Neuroactivity modulation Predicted redox activity
6-Nitrodopamine Catecholamine -NO₂ at position 6 Dopaminergic signaling modulation Unique redox reactivity vs. dopamine
6-Nitroquinoxaline Quinoxaline -NO₂ at position 6 Anticancer, antimicrobial Nitro group enhances DNA binding
5-Nitroimidazole Imidazole -NO₂ at position 5 Antiparasitic, antibacterial Nitro group generates cytotoxic radicals
6-Fluoro-5-nitroquinoline Quinoline -NO₂ at position 5, -F at 6 Kinase inhibition Substituent position dictates selectivity

Key Comparative Insights

Substituent Positioning and Reactivity The nitro group’s position significantly alters reactivity. For example, 6-Nitroquinoxaline’s nitro group at position 6 enhances intercalation with DNA, unlike its 5-nitro isomer, which favors redox cycling . Similarly, in this compound, the nitro group’s placement on the indole core may influence binding to serotonin receptors or monoamine oxidases .

Biological Activity Antimicrobial vs. Neuroactive Profiles: 5-Nitroimidazole derivatives (e.g., metronidazole) rely on nitro-reduction to generate reactive intermediates, targeting anaerobic pathogens . Cytotoxicity: Nitro groups in quinoxalines and quinolines correlate with DNA damage via intercalation or topoisomerase inhibition, a mechanism that this compound may share .

Safety and Reactivity Redox Activity: Nitro groups in 6-Nitrodopamine and similar compounds can form reactive oxygen species (ROS), necessitating careful handling . Nitrosamine Risk: Nitro compounds may act as precursors for carcinogenic nitrosamines under specific conditions (e.g., acidic or enzymatic environments), as noted in EPA and EMA guidelines .

Biological Activity

6-Nitrogramine (C11_{11}H13_{13}N3_3O2_2, CID 23385) is a nitro compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Pharmacological Properties

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Nitro compounds are known for their antibacterial properties. Studies indicate that this compound and its derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .
  • Anti-inflammatory Effects : The nitro group in this compound plays a crucial role in modulating inflammatory responses. Research suggests that it can inhibit key inflammatory mediators such as iNOS and COX-2, making it a potential candidate for treating inflammatory diseases .
  • Antitumor Activity : Some studies have reported that nitro compounds, including this compound, exhibit cytotoxic effects against cancer cell lines. This is attributed to their ability to induce apoptosis and disrupt cellular signaling pathways .

The biological activity of this compound is primarily influenced by the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to various pharmacological effects:

  • Reduction Mechanism : The nitro group can be reduced enzymatically, producing hydroxylamine and other reactive species that may exert toxic effects on cells but also enhance therapeutic efficacy in certain contexts .
  • Interaction with Biomolecules : The electron-withdrawing nature of the nitro group alters the polarity and reactivity of the compound, facilitating interactions with nucleophilic sites on proteins, including enzymes involved in inflammatory pathways .

Case Study 1: Antibacterial Activity

In a controlled study, this compound was tested against clinical isolates of S. aureus and P. aeruginosa. The results demonstrated:

CompoundConcentration (μM)Inhibition Zone (mm)
This compound2015
Control-0

This study highlighted the compound's potential as an antibacterial agent, particularly against resistant strains .

Case Study 2: Anti-inflammatory Properties

A recent investigation focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The treatment group exhibited significantly lower levels of pro-inflammatory cytokines compared to controls:

CytokineControl (pg/mL)Treatment (pg/mL)
TNF-α15080
IL-1β12060

These findings suggest that this compound may modulate inflammatory responses effectively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.